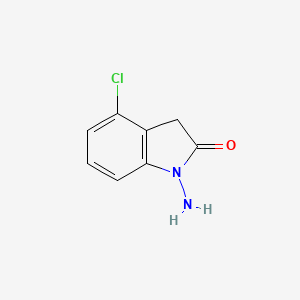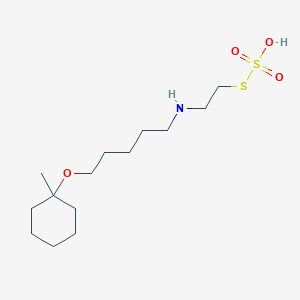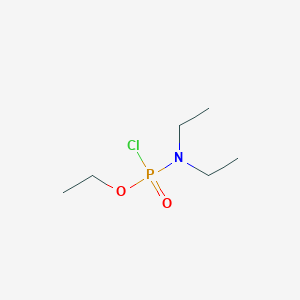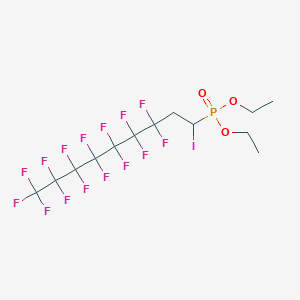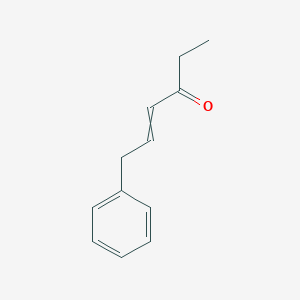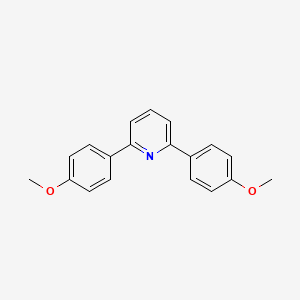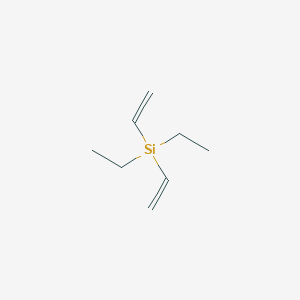
Diethyldivinylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyldivinylsilane is an organosilicon compound with the chemical formula C8H16Si It is characterized by the presence of two vinyl groups attached to a silicon atom, along with two ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyldivinylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl compounds with diethylsilane in the presence of a catalyst. The reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Diethyldivinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diethyldivinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is explored for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its role in the synthesis of novel pharmaceuticals and therapeutic agents.
Industry: this compound is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of diethyldivinylsilane involves its ability to undergo various chemical transformations, primarily through the reactivity of its vinyl groups. These groups can participate in addition, polymerization, and cross-linking reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application, with the silicon atom playing a central role in the compound’s reactivity.
類似化合物との比較
Similar Compounds
Divinyldimethylsilane: Similar in structure but with methyl groups instead of ethyl groups.
Tetravinylsilane: Contains four vinyl groups attached to the silicon atom.
Dimethoxymethylvinylsilane: Features methoxy and vinyl groups attached to the silicon atom.
Uniqueness
Diethyldivinylsilane is unique due to the presence of both ethyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
18270-16-1 |
|---|---|
分子式 |
C8H16Si |
分子量 |
140.30 g/mol |
IUPAC名 |
bis(ethenyl)-diethylsilane |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2,7-8H2,3-4H3 |
InChIキー |
UDLNYNSUFIHIKN-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


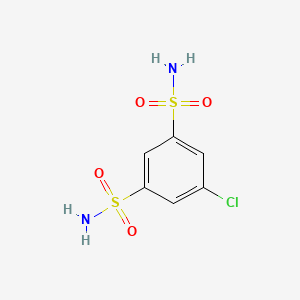


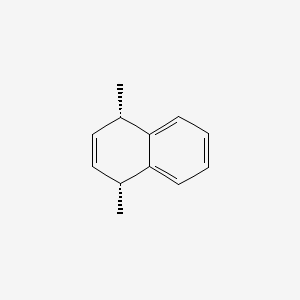
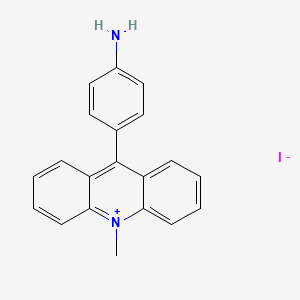

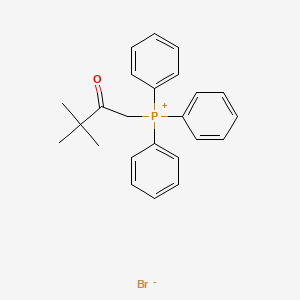
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
